molecular formula C12H15NO5 B1271404 n-Boc-5-hydroxyanthranilic acid CAS No. 244765-00-2

n-Boc-5-hydroxyanthranilic acid

Cat. No. B1271404
M. Wt: 253.25 g/mol
InChI Key: RYABQTATLDLRQX-UHFFFAOYSA-N
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Description

5-Hydroxyanthranilic acid is a compound that has been identified as an intermediate in the metabolism of anthranilate by microorganisms such as Nocardia opaca. It plays a role in the complex biochemical pathways that convert tryptophan into various metabolites, including nicotinic acid, which is essential for living organisms . This compound is also involved in the metabolism of tryptophan to niacin, quinolinic acid, and picolinic acid, highlighting its significance in biological systems .

Synthesis Analysis

The synthesis of related compounds, such as N-Boc-protected amino acids, has been explored in the context of producing building blocks for biologically active molecules. For instance, an efficient and scalable synthesis of N-Boc-protected 4-(Z)-propenylproline has been developed, which could provide insights into the synthesis of N-Boc-5-hydroxyanthranilic acid . Although the direct synthesis of N-Boc-5-hydroxyanthranilic acid is not discussed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 5-hydroxyanthranilic acid includes a phenolic hydroxyl group, which is a significant functional group that can participate in various chemical reactions. The presence of this hydroxyl group is likely to influence the reactivity and interaction of the molecule with enzymes and other substrates in biological systems .

Chemical Reactions Analysis

5-Hydroxyanthranilic acid undergoes enzymatic degradation, leading to the production of other metabolites such as gentisate. This process involves the oxidation of the compound to pyruvate, with the ring cleavage being effected by an oxygenase that requires Fe2+ . The metabolism of 5-hydroxyanthranilic acid is a part of a broader set of reactions that convert tryptophan into various important metabolites, demonstrating the compound's reactivity and role in metabolic pathways .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Boc-5-hydroxyanthranilic acid are not explicitly detailed in the provided papers, the properties of 5-hydroxyanthranilic acid and its derivatives can be inferred to some extent. As an intermediate in metabolic pathways, its solubility, stability, and reactivity are crucial for its function. The presence of the Boc (tert-butoxycarbonyl) group in N-Boc-protected compounds typically increases the steric bulk and protects the amino group, which can affect the compound's physical properties and reactivity .

Scientific Research Applications

Autoxidation Studies

One significant application of 5-hydroxyanthranilic acid derivatives, including n-Boc-5-hydroxyanthranilic acid, is in autoxidation studies. The autoxidation of 3-hydroxyanthranilic acid, a related compound, in the presence of various amino acids, results in the formation of p-quinone conjugates and rearrangement products, indicating its potential in biochemical research involving oxidative processes and amino acid interactions (Manthey, Pyne, & Truscott, 1989).

Marine-Derived Compounds

5-Hydroxyanthranilic acid related compounds, like anthocidins A–D, have been isolated from marine-derived actinobacteria. These compounds exhibit interesting chemical structures and potential biological activities, emphasizing the significance of 5-hydroxyanthranilic acid derivatives in the discovery of novel marine natural products (Guo et al., 2018).

Synthesis of Benzodiazepines and Ketopiperazines

n-Boc-5-hydroxyanthranilic acid could be relevant in the synthesis of diverse pharmaceutical compounds. For instance, resin-bound α-amino acids have been used with N-BOC anthranilic acids to prepare arrays of 1,4-benzodiazepines and ketopiperazines, highlighting the role of BOC-protected anthranilic acids in combinatorial chemistry and drug discovery (Hulme et al., 2000).

Antioxidant Activities in Oat Avenanthramides

The synthesis and study of oat avenanthramides, including derivatives of 5-hydroxyanthranilic acid, have revealed their antioxidant activities. These findings have implications for food chemistry and the potential health benefits of oat-based products (Peterson, Hahn, & Emmons, 2002).

Safety And Hazards

N-Boc-5-hydroxyanthranilic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

N-Boc-5-hydroxyanthranilic acid is commonly used in the field of organic synthesis as a precursor compound of a protecting group (Boc protecting group) . Its unique properties and potential applications have made it a molecule of significant interest in various scientific fields.

properties

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABQTATLDLRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373777
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Boc-5-hydroxyanthranilic acid

CAS RN

244765-00-2
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244765-00-2
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